molecular formula C16H23N3O2S B1669466 CP-122288 CAS No. 143321-74-8

CP-122288

货号: B1669466
CAS 编号: 143321-74-8
分子量: 321.4 g/mol
InChI 键: BWQZTHPHLITOOZ-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

CP-122288 的合成涉及多个步骤,从吲哚衍生物的制备开始。关键合成路线包括以下步骤:

化学反应分析

CP-122288 会发生几种类型的化学反应:

    氧化: 该化合物可以发生氧化反应,特别是在吲哚核心上。

    还原: 还原反应可以在磺酰胺基团上发生。

    取代: 该化合物可以发生取代反应,尤其是在吡咯烷部分。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂 . 这些反应形成的主要产物取决于所用条件和试剂的具体情况。

科学研究应用

Scientific Research Applications

  • Neurogenic Inflammation
    • CP-122288 has been extensively studied for its inhibitory effects on neurogenic inflammation. Research indicates that it significantly reduces c-fos immunoreactivity in the trigeminal nucleus caudalis, a critical area involved in pain processing. In animal models, pretreatment with this compound resulted in a reduction of c-fos expression by approximately 50-60% following capsaicin-induced irritation .
  • Migraine Research
    • While this compound has shown potential in inhibiting neurogenic plasma extravasation, its efficacy as an acute migraine treatment has been under scrutiny. Clinical studies indicate that despite its potency in animal models, it did not demonstrate significant clinical effectiveness in human trials. In one study, responder rates were comparable to placebo, leading to conclusions that neurogenic plasma extravasation may not play a crucial role in the pathophysiology of migraine headaches .
  • Serotonin Receptor Studies
    • The compound is used to investigate the pharmacological properties of serotonin receptor subtypes. Its selectivity for the 5-HT1B and 5-HT1D receptors makes it a valuable asset for understanding receptor functions and developing new therapeutic strategies .

Case Studies

Case Study 1: Neurogenic Inflammation
In a study conducted on guinea pigs, this compound was administered prior to capsaicin injection. The results showed a significant reduction in neuronal activation markers (c-fos) within the trigeminal nucleus caudalis, suggesting its role in mitigating neurogenic inflammation effectively .

Case Study 2: Clinical Trials for Migraine Treatment
Two double-blind randomized trials evaluated the acute efficacy of this compound in migraine patients. Despite its strong inhibitory effects on neurogenic plasma extravasation observed in preclinical studies, the results indicated no significant difference from placebo treatments. This led researchers to reconsider the role of neurogenic mechanisms in migraine pathophysiology .

生物活性

CP-122288 is a small molecule compound developed primarily as a potential treatment for migraine disorders. It acts as a highly potent inhibitor of neurogenic plasma extravasation, which is a process associated with inflammation and pain in migraine pathology. This compound has been evaluated in various preclinical and clinical studies, with a focus on its pharmacological profile and therapeutic efficacy.

This compound functions as an agonist for the serotonin receptors 5-HT1B and 5-HT1D. Its mechanism involves the inhibition of neurogenic inflammation, specifically by blocking plasma protein extravasation in the dura mater following trigeminal ganglion stimulation. This action is crucial for mitigating the inflammatory response associated with migraines .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various studies:

  • Potency : this compound has demonstrated significantly higher potency compared to sumatriptan, a commonly used migraine medication. In studies, this compound showed a minimum effective dose (MED) of 3 ng/kg intravenously, while sumatriptan required doses around 100 µg/kg to achieve similar effects .
  • Safety : At therapeutic doses, this compound did not produce significant hemodynamic effects, such as changes in heart rate or blood pressure, indicating a favorable safety profile in animal models .

Efficacy in Clinical Trials

Despite its potent inhibitory effects on neurogenic plasma extravasation, clinical trials have shown that this compound lacks acute efficacy in treating migraines:

  • Clinical Studies : Two double-blind studies evaluated the acute antimigraine efficacy of this compound. The intravenous study showed responder rates of 29% for this compound versus 30% for placebo, while the oral study reported a responder rate of 25% for this compound compared to 0% for placebo. Both studies were halted early due to insufficient efficacy .

Summary of Clinical Trial Findings

Study TypeDose Range (µg)Responder Rate (%)Placebo Rate (%)Significant Difference
Intravenous31.252930No
Oral3.125 - 312.5250Yes

Neurogenic Inflammation Context

Research has indicated that neurogenic inflammation plays a significant role in migraine pathophysiology. Studies have shown that substances like substance P can induce plasma leakage, which is not affected by this compound, suggesting that while it inhibits certain pathways, it may not address all mechanisms involved in migraine development .

Comparative Studies with Other Compounds

In comparative studies, this compound was found to be significantly more effective than sumatriptan in inhibiting plasma protein extravasation at much lower doses. However, its clinical effectiveness remains questionable as evidenced by the clinical trial outcomes .

属性

CAS 编号

143321-74-8

分子式

C16H23N3O2S

分子量

321.4 g/mol

IUPAC 名称

N-methyl-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C16H23N3O2S/c1-17-22(20,21)11-12-5-6-16-15(8-12)13(10-18-16)9-14-4-3-7-19(14)2/h5-6,8,10,14,17-18H,3-4,7,9,11H2,1-2H3/t14-/m1/s1

InChI 键

BWQZTHPHLITOOZ-CQSZACIVSA-N

SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C

手性 SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C

规范 SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CP 122288
CP-122,288
CP-122288
N-methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide

产品来源

United States

Synthesis routes and methods

Procedure details

Name
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C(=O)OCc3ccccc3)c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C)c2c1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-122288
Reactant of Route 2
CP-122288
Reactant of Route 3
CP-122288
Reactant of Route 4
Reactant of Route 4
CP-122288
Reactant of Route 5
CP-122288
Reactant of Route 6
CP-122288

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。